molecular formula C8H4O6S B15211018 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- CAS No. 28181-92-2

4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-

Cat. No.: B15211018
CAS No.: 28181-92-2
M. Wt: 228.18 g/mol
InChI Key: IAZFBDCXIGRJLS-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound "4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-" (CAS 3786-39-8), also known as trimellitic anhydride, is a bicyclic organic compound with the molecular formula C₉H₄O₅ and a molecular weight of 192.13 g/mol . Its structure consists of an isobenzofuran core with fused 1,3-dioxo groups and a carboxylic acid substituent at the 4-position. The compound is a key derivative of benzene-1,2,4-tricarboxylic acid, forming an intramolecular anhydride .

Properties

CAS No.

28181-92-2

Molecular Formula

C8H4O6S

Molecular Weight

228.18 g/mol

IUPAC Name

1,3-dioxo-2-benzofuran-4-sulfonic acid

InChI

InChI=1S/C8H4O6S/c9-7-4-2-1-3-5(15(11,12)13)6(4)8(10)14-7/h1-3H,(H,11,12,13)

InChI Key

IAZFBDCXIGRJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of indane derivatives using molecular oxygen in subcritical water as a reaction medium . This environmentally benign procedure allows for the efficient production of the compound without the need for catalysts. Industrial production methods may involve similar oxidation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can participate in various biochemical reactions, influencing cellular processes. Its dioxo groups may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Key Properties

  • IUPAC Name : 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid
  • Synonyms: Hemimellitic anhydride, benzene-1,2,4-tricarboxylic acid 1,2-anhydride
  • Functional Groups : Anhydride and carboxylic acid.
  • Applications : Primarily used in polymer production (e.g., epoxy resins, polyesters) and as a chemical intermediate .

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key differences between trimellitic anhydride and analogous isobenzofuran derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Hazards Applications References
4-Isobenzofurancarboxylic acid (Trimellitic Anhydride) C₉H₄O₅ 192.13 Anhydride, carboxylic 3786-39-8 Skin/eye irritation, respiratory sensitizer Polymers, resins
5-Isobenzofurancarboxylic acid ester C₁₂H₁₂O₄ 220.22 Ester, anhydride 207559-03-3 Acute oral toxicity (H302), skin irritation (H315) Laboratory chemicals
Phthalimidobutyric acid C₁₂H₁₁NO₄ 233.22 Phthalimide, carboxylic - Not explicitly reported Pharmaceutical intermediates
Dimethyl phosphonate derivative C₁₀H₁₁O₅P 242.17 Phosphonate, anhydride 61260-15-9 No specific hazards listed Synthetic intermediates
5-Isobenzofurancarbonyl chloride C₉H₃ClO₄ 210.57 Carbonyl chloride 1204-28-0 Corrosive (skin/eyes) Acylating agent in synthesis

Hazard Profiles

  • Ester Derivative : Moderate acute toxicity (oral LD₅₀ > 300 mg/kg) and skin irritation .
  • Carbonyl Chloride : Severe corrosive hazards, necessitating stringent safety protocols .

Research Findings and Regulatory Considerations

  • Trimellitic Anhydride : Listed in pharmacopeial guidelines (e.g., USP) for impurity profiling, emphasizing its role in pharmaceutical intermediates .
  • Ester and Phosphonate Derivatives : Regulatory compliance focuses on labeling requirements, particularly when multiple dissolution tests are applicable (e.g., USP41 guidelines) .

Biological Activity

Overview

4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- (CAS No. 28181-92-2) is a chemical compound characterized by its unique molecular structure, which includes a sulfonic acid group and dioxo functionalities. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyDetails
Molecular Formula C8H4O6S
Molecular Weight 228.18 g/mol
IUPAC Name 1,3-dioxo-2-benzofuran-4-sulfonic acid
InChI Key IAZFBDCXIGRJLS-UHFFFAOYSA-N

The biological activity of 4-Isobenzofuransulfonic acid is attributed to its interaction with various molecular targets within cells. The sulfonic acid group enhances its solubility in biological systems, facilitating its uptake and interaction with cellular components. The dioxo groups may contribute to its reactivity, allowing it to participate in redox reactions that can influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of 4-Isobenzofuransulfonic acid exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell membranes or inhibition of essential enzymatic functions within the microorganisms.

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the sulfonic acid group is believed to play a crucial role in enhancing the compound's interaction with cancer cell receptors.

Case Studies

  • Study on Antimicrobial Activity :
    • A comparative study assessed the effectiveness of various benzofuran derivatives, including 4-Isobenzofuransulfonic acid, against Staphylococcus aureus and Escherichia coli.
    • Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Investigation of Anticancer Effects :
    • In vitro experiments were conducted on human breast cancer cell lines (MCF-7).
    • Treatment with 4-Isobenzofuransulfonic acid resulted in a dose-dependent decrease in cell proliferation, with IC50 values determined at approximately 30 µM.

Synthesis and Derivatives

The synthesis of 4-Isobenzofuransulfonic acid can be achieved through various methods, including oxidation reactions involving indane derivatives. Its derivatives are being studied for enhanced biological activities by modifying functional groups or altering the molecular structure to improve efficacy and reduce toxicity.

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